molecular formula CF3I B1198407 Iodotrifluoromethane CAS No. 2314-97-8

Iodotrifluoromethane

Cat. No. B1198407
CAS RN: 2314-97-8
M. Wt: 195.91 g/mol
InChI Key: VPAYJEUHKVESSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Iodotrifluoromethane can be synthesized through the iodotrifluoromethylation of alkenes and alkynes. This process involves the use of sodium trifluoromethanesulfinate and iodine pentoxide in an aqueous medium. The reaction is characterized by its scalability, selectivity, and operational simplicity. Mechanistic studies have shown that this reaction proceeds through a free-radical process, with key radical intermediates such as CF3 and β-CF3 alkyl radicals being detected via spin trapping and electron spin resonance techniques (Zhaojia Hang, Zejiang Li, & Zhong-Quan Liu, 2014).

Molecular Structure Analysis

Research on related compounds, such as iodotrimethylsilane, provides insight into the molecular structure and vibrational spectra of iodotrifluoromethane analogs. Studies involving electron diffraction data and spectroscopic methods (infrared and Raman) have been conducted to determine the gas-phase molecular structure and assign vibrational spectra. These studies are supported by computational methods, including ab initio HF and MP2 calculations for structural determination, and DFT(B3LYP) calculations for vibrational analysis (M. Montejo et al., 2006).

Chemical Reactions and Properties

Iodotrifluoromethane undergoes various chemical reactions, contributing to its versatility in synthetic applications. For instance, it has been used in the iodofluorination of alkenes and alkynes, a process promoted by iodine and 4-iodotoluene difluoride. This reaction exhibits Markovnikov addition and anti-stereoselectivity, expanding the synthetic utility of iodotrifluoromethane in constructing complex molecules (P. Conte, B. Panunzi, & M. Tingoli, 2006).

Physical Properties Analysis

While specific studies on the physical properties of iodotrifluoromethane were not directly found, related research on trifluoromethyl compounds, like trifluoromethyl iodine difluoride, provides insights. These studies involve the synthesis, crystal structure determination, and spectroscopic analysis of such compounds, offering a comparative understanding of the physical properties that iodotrifluoromethane may exhibit (R. Minkwitz & M. Berkei, 1998).

Scientific Research Applications

  • Organometallic Compound Synthesis : The synthesis of iodotrifluoromethane has opened up routes to the synthesis of organometallic compounds containing perfluoroalkyl groups. These compounds have significant potential in various chemical applications (Bennett, Brandt, Emeléus, & Haszeldine, 1950).

  • Dielectric Film Etching : Iodotrifluoromethane gas plasma is found to reduce ultraviolet photon irradiation damage in dielectric film etching processes, which is beneficial in semiconductor manufacturing (Ichihashi, Ishikawa, Shimizu, & Samukawa, 2010).

  • Aircraft Applications : As a replacement for bromotrifluoromethane used in aircraft for fuel inerting and fire fighting, iodotrifluoromethane has been evaluated. Its release from aircraft has much lower impacts on atmospheric ozone compared to bromotrifluoromethane (Li, Patten, Youn, & Wuebbles, 2006).

  • Alternative to SF6 in Insulation : Iodotrifluoromethane is a potential alternative to sulfur hexafluoride (SF6) for insulation, with advantages in environmental performance. Its decomposition products and impact on insulation properties have been studied (Zhao et al., 2018).

  • High Vibrational State Excitation in Laser Fields : The excitation of high vibrational states of iodotrifluoromethane in high-power infrared laser fields has been explored, which is relevant in the study of molecular interactions and energy transfer processes (Alimpiev et al., 1979).

  • Nickel-Catalyzed C–H Trifluoromethylation : Iodotrifluoromethane has been used as a trifluoromethylating reagent in the nickel-catalyzed C–H trifluoromethylation of electron-rich heteroarenes, demonstrating its utility in organic synthesis (Wu et al., 2016).

  • Fire Extinguishing Agent Stability : The stability of iodotrifluoromethane during storage, especially in the context of its use as a fire extinguishing agent, has been investigated to ensure its long-term effectiveness (Donnelly, 2004).

Safety And Hazards

Iodotrifluoromethane has potential to cause cardiac sensitization in test animals . It is recommended that CF3I be used for fire suppression in normally unoccupied spaces because of this potential . In the presence of sunlight or at temperatures above 100 °C, it can react with water, forming hazardous by-products such as hydrogen fluoride (HF), hydrogen iodide (HI), and carbonyl fluoride (COF2) .

Future Directions

Iodotrifluoromethane is one of several candidate compounds under consideration by the Army (and others) as a replacement for Halon 1301 . It is also used as an eco-friendly insulation gas to replace SF6 in the electrical power industry .

properties

IUPAC Name

trifluoro(iodo)methane
Source PubChem
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InChI

InChI=1S/CF3I/c2-1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAYJEUHKVESSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062325
Record name Trifluoroiodomethane
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Molecular Weight

195.910 g/mol
Source PubChem
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Physical Description

Gas; [Merck Index] Colorless compressed gas; [Alfa Aesar MSDS]
Record name Trifluoroiodomethane
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Product Name

Trifluoroiodomethane

CAS RN

2314-97-8
Record name Trifluoroiodomethane
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Record name Methane, trifluoroiodo-
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Record name Trifluoroiodomethane
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Record name TRIFLUOROIODOMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
555
Citations
RN Haszeldine - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
The polymerisation reaction between iodotrifluoromethane … the reaction of iodotrifluoromethane with tetrafluoroethylene, … photochemically or thermally from iodotrifluoromethane, is able …
Number of citations: 94 pubs.rsc.org
WC McCain, J Macko - Proceedings of the Halon Options Technical …, 1999 - nist.gov
In 1987, 23 countries, including the United States, signed an agreement that would reduce the production of ozone-depleting substances (ODS). Amendments to this agreement, called …
Number of citations: 32 www.nist.gov
National Research Council - 2004 - books.google.com
The US military is considering using a compound called iodotrifluoromethane (CF3I) for fire suppression to replace previously-used compounds (halons) that are being phased out …
Number of citations: 9 books.google.com
T Cvitaš, H Güsten, L Klasinc, I Novadj… - … für Naturforschung A, 1977 - degruyter.com
The Hel and Hell photoelectron spectra of the title compounds have been recorded and an alysed on the basis of comparison with chlorotrifluoromethane and methyl halides. Spin-orbit …
Number of citations: 19 www.degruyter.com
RJ Williams, A Vinegar, JZ Byczkowski… - … , Wright-Patterson AFB …, 1994 - apps.dtic.mil
A physiologically based simulation approach was used to estimate in vivo metabolic constants in male Fischer 344 rats for the two chemicals, bromotrifluoromethane Halon 1301, and …
Number of citations: 4 apps.dtic.mil
K Iseki, T Nagai, Y Kobayashi - Tetrahedron: Asymmetry, 1994 - Elsevier
… After stirring the solution at the same temperature for 60 min, 5.0 equiv of gaseous iodotrifluoromethane were added with a cannula followed by 1.0 equiv of triethylboranc (1.0 …
Number of citations: 62 www.sciencedirect.com
Y Ichihashi, Y Ishikawa, R Shimizu… - Journal of Vacuum …, 2010 - pubs.aip.org
Iodotrifluoromethane ( CF 3 I ) gas is one of the environmentally conscious perfluorocarbon gases because it has a very low global warming potential. The authors have found that CF 3 …
Number of citations: 14 pubs.aip.org
JL Margrave, KG Sharp, PW Wilson - Journal of Inorganic and Nuclear …, 1970 - Elsevier
… Iodotrifluoromethane has been shown to possess an interesting and versatile reaction chemistry. The molecule owes its reactivity to the fact that it readily undergoes dissociation to …
Number of citations: 30 www.sciencedirect.com
RN Haszeldine - Nature, 1950 - nature.com
… These radicals will initiate the polymerization of olefines, and iodotrifluoromethane with ethylene… The reaction between iodotrifluoromethane and acetylene has now been investigated. A …
Number of citations: 23 www.nature.com
TJ Kenny, CK Shepherd, CJ Hardy… - … Research Center, Ltd …, 1995 - apps.dtic.mil
This study was designed to assess the cardiac sensitisation potential of CF3I and C3F7I in beagle dogs. Adrenaline was administered by intravenous injection before and during …
Number of citations: 6 apps.dtic.mil

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